molecular formula CHAgF3O3S B057689 Silver trifluoromethanesulfonate CAS No. 2923-28-6

Silver trifluoromethanesulfonate

Cat. No. B057689
CAS RN: 2923-28-6
M. Wt: 257.95 g/mol
InChI Key: QRUBYZBWAOOHSV-UHFFFAOYSA-M
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Description

Synthesis Analysis

Silver trifluoromethanesulfonate can be synthesized through the reaction of silver oxide or silver carbonate with trifluoromethanesulfonic acid. The process involves the exchange of anions to form the silver salt, which is then purified, typically through recrystallization from suitable solvents to achieve high purity and yield.

Molecular Structure Analysis

The molecular structure of silver trifluoromethanesulfonate showcases a silver ion coordinated to a trifluoromethanesulfonate anion. This arrangement confers a linear geometry around the silver ion, facilitating its reactivity in various organic transformations. The compound exhibits a strong affinity for π-electrons, which is crucial for its catalytic activity in organic synthesis.

Chemical Reactions and Properties

Silver trifluoromethanesulfonate is highly reactive towards nucleophiles due to its electrophilic nature, enabling it to participate in a variety of chemical reactions. It is commonly used in the synthesis of heterocyclic compounds, acylations, and as a catalyst in cyclizations. Its stability under various conditions makes it a versatile reagent in organic chemistry.

Physical Properties Analysis

This compound is characterized by its white to off-white crystalline appearance, with a high melting point indicative of its stability. It is soluble in organic solvents like dichloromethane, acetone, and acetonitrile, facilitating its use in a broad range of organic reactions.

Chemical Properties Analysis

Silver trifluoromethanesulfonate's chemical properties, including its reactivity with nucleophiles, ability to act as a Lewis acid, and its role in facilitating electrophilic substitutions, underline its importance in synthetic organic chemistry. Its effectiveness as a catalyst is attributed to its ability to stabilize transition states and intermediate species during reactions.

For detailed insights and further reading on the synthesis, structure, and applications of silver trifluoromethanesulfonate in organic synthesis, the following references are recommended:

Scientific Research Applications

  • Catalysis in Organic Synthesis : Silver trifluoromethanesulfonate is utilized as a catalyst in various organic synthesis reactions. For instance, it efficiently catalyzes the cyclization of 2-alkynylbenzaldoxime derivatives into corresponding isoquinoline-N-oxides, offering a direct route to these compounds under mild conditions (Yeom, Kim, & Shin, 2008).

  • Complex Formation in Organometallic Chemistry : Silver trifluoromethanesulfonate forms complexes with various organic compounds. For example, it forms complexes with aromatics in solid state stoichiometries involving two salt units per organic, indicative of isomorphic structures (Dines, 1974).

  • Gas Chromatography Applications : It has been used in gas-liquid chromatography for the separation of mixtures of hydrocarbons. Silver trifluoromethanesulfonate becomes highly soluble in poly(methylphenylsiloxane) due to ion coordination, leading to effective separation of cyclohexane, cylcohexene, and benzene (Soto, Yanagihara, & Ogura, 1996).

  • Silver Nanoparticle Synthesis : It is used in the preparation of stable silver nanoparticle solutions in room temperature ionic liquids (RTILs), aiding in the advancement of nanostructure inorganic materials (Setua et al., 2011).

  • Electrochemical Applications : Silver trifluoromethanesulfonate is also involved in electrochemical studies, such as the electrochemical deposition of silver from ionic liquids containing silver ions (Ispas et al., 2011).

  • Formation of New Organic Compounds : It plays a role in the synthesis of new organic molecules, such as in the synthesis of [11C]methyl triflate, a compound of interest in radiopharmaceutical chemistry (Jewett, 1992).

Safety And Hazards

Silver trifluoromethanesulfonate causes skin irritation and serious eye damage . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .

Relevant Papers There are several papers that discuss the use of Silver trifluoromethanesulfonate in various chemical reactions . For example, one paper discusses its use as a catalyst for the synthesis of dihydropyrimidine derivatives .

properties

IUPAC Name

silver;trifluoromethanesulfonate
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InChI

InChI=1S/CHF3O3S.Ag/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUBYZBWAOOHSV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].[Ag+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CAgF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

1493-13-6 (Parent)
Record name Silver trifluoromethanesulfonate
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DSSTOX Substance ID

DTXSID5062716
Record name Methanesulfonic acid, trifluoro-, silver(1+) salt
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Molecular Weight

256.94 g/mol
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Physical Description

White odorless powder; Soluble in water; [Alfa Aesar MSDS]
Record name Silver trifluoromethanesulfonate
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Product Name

Silver trifluoromethanesulfonate

CAS RN

2923-28-6
Record name Silver trifluoromethanesulfonate
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Record name Methanesulfonic acid, 1,1,1-trifluoro-, silver(1+) salt (1:1)
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Record name Methanesulfonic acid, trifluoro-, silver(1+) salt
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Record name Silver trifluoromethanesulphonate
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Record name Silver(I) trifluoromethanesulfonate
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Synthesis routes and methods

Procedure details

Silver trifluoromethanesulfonate was prepared by slowly adding silver carbonate (13.42 g, 0.052 mol) and small amounts of water (total amount of water was 30 ml) to 14.60 grams (0.097 mol) trifluoromethanesulfonic acid dissolved in 100 ml of 1,1,2-trichloro-1,2,2-trifluoroethane contained in a flask. The solution was filtered to remove residual solids, and the two-phase filtrate was separated into organic and aqueous phases. The aqueous phase was evaporated to dryness to give 15.46 grams of silver salt. The salt was dissolved in 50 ml water; the solution was filtered; and the filtrate was evaporated to dryness. The residual silver trifluoromethanesulfonate was dried at 140° C. in a vacuum oven for four hours. The silver trifluoromethanesulfonate melted at 336°- 338° C. and gave the following elemental analysis: % Ag, 44.24; % C, 4.79; % S, 12.5. Infrared spectral analysis showed major absorption peaks at 8.1, 8.6, 9.8 and 13.05 μ, which are consistent with the indicated structure.
Quantity
13.42 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Silver trifluoromethanesulfonate
Reactant of Route 2
Silver trifluoromethanesulfonate
Reactant of Route 3
Silver trifluoromethanesulfonate

Citations

For This Compound
3,190
Citations
L Lettko, JS Wood, MD Rausch - Inorganica Chimica Acta, 2000 - Elsevier
… Reactions of silver trifluoromethanesulfonate (triflate) and equimolar amounts of triphenylphosphine, 1,2-bis(diphenylphosphino)ethane, bis(diphenylphosphino)methane, or 1,1-bis(…
Number of citations: 38 www.sciencedirect.com
SP Douglas, DM Whitfield… - Journal of carbohydrate …, 1993 - Taylor & Francis
Chemical syntheses of biologically active oligosaccharides, glycolipids and glycopeptides requires efficient stereospecific glycosylation reactions. One of the most effective glycosylation …
Number of citations: 85 www.tandfonline.com
A Meijer, U Ellervik - The Journal of Organic Chemistry, 2002 - ACS Publications
… In a recent paper we presented iodine monochloride/silver trifluoromethanesulfonate (ICl/AgOTf) … and optimization of interhalogen/silver trifluoromethanesulfonate promoted sialylations. …
Number of citations: 41 pubs.acs.org
DW Bruce, SA Hudson - Journal of Materials Chemistry, 1994 - pubs.rsc.org
2-Fluoro- and 3-fluoro-4-alkoxystilbazoles (nO-2F-PhVPy and nO-3F-PhVPy, respectively) react with AgCF3SO3(AgOTf) or AgC12H25OSO3(AgDOS) to generate the mesomorphic …
Number of citations: 55 pubs.rsc.org
GS Lewandos, DK Gregston, FR Nelson - Journal of Organometallic …, 1976 - Elsevier
… Silver trifluoromethanesulfonate x-complexes of monoenes, dienes, trienes, monoynes, and … Stability constants measured by proton NMR for the alkyne-silver trifluoromethanesulfonate …
Number of citations: 50 www.sciencedirect.com
JP Ginnebaugh, JW Maki, GS Lewandos - Journal of Organometallic …, 1980 - Elsevier
Terminal acetylenesilver(I) trifluoromethanesulfonate π complexes have been isolated. They are of 1 : 1 stoichiometry in the solid state and solution with all carboncarbon triple …
Number of citations: 27 www.sciencedirect.com
XS Li, YP Han, D Xu, M Li, WX Wei… - The Journal of Organic …, 2019 - ACS Publications
A silver-catalyzed formal [3 + 3] annulation of 3-methyleneisoindolin-1-one with alkynol for the synthesis of 1,5-dihydroindolizin-3(2H)-one derivatives is disclosed. The protocol allows …
Number of citations: 11 pubs.acs.org
JM Alía, HGM Edwards, YD de Mera… - Journal of solution …, 1997 - Springer
Solutions of silver trifluoromethanesulfonate (“triflate”) and silver perchlorate in acrylonitrile, over a range of concentrations between 0.5 and 4 mol.kg -1 have been analyzed by …
Number of citations: 9 link.springer.com
D Crich, F Cai, F Yang - Carbohydrate research, 2008 - Elsevier
A stable, commercially available sulfenyl chloride for the activation of thioglycosides in conjunction with silver trifluoromethanesulfonate - ScienceDirect … A stable, commercially …
Number of citations: 67 www.sciencedirect.com
T Ziegler, P Kováč… - Liebigs Annalen der …, 1990 - Wiley Online Library
… glycosyl halides as glycosyl donors, in silver trifluoromethanesulfonate-promoted couplings, 0-… Glycosylations mediated by silver trifluoromethanesulfonate (silver triflate), introduced by …

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